molecular formula C22H19N7O2S B2980866 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide CAS No. 354990-75-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No. B2980866
M. Wt: 445.5
InChI Key: BUKRRHTUJABFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can involve carrying out reactions in a lab and observing the results.



Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthetic Applications and Biological Activities

  • Antimicrobial and Antifungal Activities

    Compounds synthesized from related structures have demonstrated significant antimicrobial and antifungal activities. For instance, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were found to exhibit antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their potential as therapeutic agents in treating infections (Hassan, 2013).

  • Anticancer Potential

    Certain antipyrine-based heterocycles incorporating the pyrazol-4-yl)acetamide moiety have shown anticancer activities. The synthesized compounds were examined for their anticancer properties, providing a foundation for further exploration into their therapeutic potential against cancer (Riyadh et al., 2013).

  • Antidepressant and Anticonvulsant Agents

    A series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides have been evaluated for their antimicrobial, antidepressant, and anticonvulsant activities. Some compounds exhibited promising results as antidepressant and anticonvulsant agents, suggesting potential applications in the treatment of neurological disorders (Shruthi et al., 2015).

  • Growth Regulatory Activity

    Certain compounds synthesized from related chemical structures were investigated for their plant growth regulatory activities. These studies aim to find new growth stimulators, which could have applications in agriculture to enhance crop production (Eliazyan et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including its toxicity and flammability.


Future Directions

This involves speculating on potential future research directions, such as new synthesis methods or applications for the compound.


properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O2S/c1-13-18(21(31)29(28(13)2)14-8-4-3-5-9-14)24-17(30)12-32-22-25-20-19(26-27-22)15-10-6-7-11-16(15)23-20/h3-11H,12H2,1-2H3,(H,24,30)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKRRHTUJABFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

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